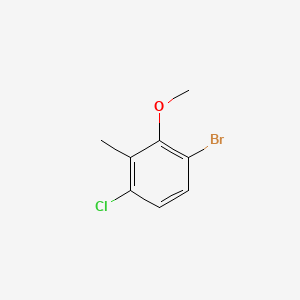

3-Bromo-6-chloro-2-methoxytoluene

Description

Contextual Significance of Aryl Halides in Synthetic Strategies

Aryl halides, which are compounds containing a halogen atom directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.org Their significance lies in their ability to participate in a wide variety of cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. While generally resistant to simple nucleophilic substitution, their reactivity can be harnessed through transition metal catalysis. wpmucdn.com Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, which often utilize palladium catalysts, have become indispensable tools for synthetic chemists.

Furthermore, aryl halides are precursors to organometallic reagents, such as Grignard reagents (by reaction with magnesium) and organolithium compounds (by metal-halogen exchange). wikipedia.org These reagents are potent nucleophiles and bases, enabling the formation of new bonds and the construction of complex molecular frameworks. The differential reactivity of various halogens (e.g., iodine being more reactive than chlorine) on a polyhalogenated ring allows for selective transformations, a key strategy in multi-step syntheses.

Overview of Substituted Anisoles and Toluenes in Chemical Research

Substituted anisoles (methoxybenzenes) and toluenes (methylbenzenes) are common motifs in a vast range of chemical compounds, from natural products to industrial chemicals. google.comresearchgate.net The methoxy (B1213986) group in anisole (B1667542) is a powerful ortho-, para-directing group in electrophilic aromatic substitution and can facilitate ortho-lithiation, a process where a strong base removes a proton from the position adjacent to the methoxy group. wikipedia.orgharvard.edu This directed metalation is a powerful tool for introducing substituents with high regioselectivity. wikipedia.orgbaranlab.org

Toluene (B28343) and its derivatives are also versatile starting materials. researchgate.net The methyl group can be functionalized through free-radical halogenation or oxidized to afford aldehydes, carboxylic acids, or benzyl (B1604629) alcohols. The aromatic ring itself, activated by the methyl group, is amenable to electrophilic substitution. The combination of these functional groups on a single aromatic ring, as seen in methoxytoluenes, provides a rich platform for diverse chemical transformations. For instance, the Friedel-Crafts reaction of anisole can yield a mixture of 2-methoxy and 4-methoxytoluene. youtube.com

Historical Development of Synthetic Approaches to Polyhalogenated Aromatic Systems

The synthesis of polyhalogenated aromatic systems has a rich history, with foundational reactions still in use today. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a method to convert aryl amines into aryl halides via a diazonium salt intermediate, using copper(I) salts as catalysts. baranlab.orguoc.gruwindsor.ca This reaction was a significant breakthrough, allowing for the introduction of chloro, bromo, and cyano groups onto an aromatic ring in positions that might not be accessible through direct halogenation. baranlab.orguwindsor.caacs.org

Another cornerstone is the Ullmann reaction, first reported by Fritz Ullmann in 1901. wikipedia.org This copper-promoted reaction initially described the coupling of two aryl halides to form a biaryl compound. wikipedia.orgacs.org The scope of the Ullmann reaction was later expanded to include the formation of aryl ethers, amines, and thioethers, known as the Ullmann condensation. wpmucdn.comorganic-chemistry.org These early methods often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wpmucdn.comacs.org Modern advancements have led to the development of catalytic systems with higher efficiency and broader substrate scope, including palladium- and nickel-catalyzed cross-coupling reactions, which have largely revolutionized the synthesis of polyhalogenated aromatic compounds. wikipedia.orgchemicalbook.com

Scope and Objectives of Academic Inquiry into 3-Bromo-6-chloro-2-methoxytoluene

Specific academic research focusing solely on this compound is limited. Its primary role in the scientific literature and commercial catalogs is that of a synthetic intermediate or building block. sielc.comacros.com The presence of three distinct functional groups—a methoxy group, a bromine atom, and a chlorine atom—on the toluene framework makes it a valuable precursor for creating more complex molecules.

The academic inquiry into this compound is implicitly driven by its potential utility in multi-step organic synthesis. Researchers would likely acquire this compound to leverage the differential reactivity of the bromo and chloro substituents. Typically, a bromo group is more reactive in many cross-coupling reactions than a chloro group, allowing for selective functionalization at the 3-position. The methoxy and methyl groups can also direct further substitutions or be chemically modified in subsequent steps. The existence of related compounds, such as 3-Bromo-6-chloro-2-methoxybenzyl alcohol and 3'-Bromo-2'-chloro-6'-methoxyacetophenone, suggests that this compound is likely a starting material for their synthesis. synquestlabs.comsynquestlabs.com Therefore, the objective of utilizing this compound in an academic setting would be to exploit its pre-installed pattern of substitution to efficiently construct larger, more complex target molecules, likely for applications in medicinal chemistry or materials science.

Chemical Compound Data

| Compound Name |

| This compound |

| Anisole |

| Benzyl chloride |

| Chlorobenzene |

| 2-chlorotoluene |

| 4-chlorotoluene |

| 6-chloro-2-methoxytoluene |

| 3-Bromo-6-chloro-2-methoxybenzyl alcohol |

| 3'-Bromo-2'-chloro-6'-methoxyacetophenone |

| Toluene |

| o-chlorobenzene |

| p-chlorobenzene |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrClO | nih.gov |

| Molecular Weight | 235.51 g/mol | nih.gov |

| CAS Number | 83803-57-0 | sielc.comepa.gov |

| Synonyms | Benzene (B151609), 1-bromo-4-chloro-2-methoxy-3-methyl- | sielc.com |

| Physical State | Solid (predicted) | pipzine-chem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXAFPZOCICOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232668 | |

| Record name | 3-Bromo-6-chloro-2-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83803-57-0, 55289-30-0 | |

| Record name | 3-Bromo-6-chloro-2-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-6-chloro-2-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-chloro-2-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-6-chloro-2-methoxytoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7GV23F9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 6 Chloro 2 Methoxytoluene and Its Analogs

Electrophilic Aromatic Substitution (EAS) Mechanisms in Substituted Anisoles

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of substituted benzenes like anisole (B1667542) derivatives is a subject of continuous investigation. nih.govmasterorganicchemistry.com The substituents on the aromatic ring play a crucial role in directing the incoming electrophile and influencing the reaction rate. msu.edu

Influence of Methoxy (B1213986) and Halogen Substituents on Regioselectivity

The regiochemical outcome of an EAS reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. The methoxy group (-OCH3) in anisole is a powerful activating group and an ortho-, para-director. quora.comyoutube.com This is attributed to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. quora.comyoutube.com This increased nucleophilicity at these positions makes them more susceptible to attack by electrophiles.

Conversely, halogens (like bromine and chlorine) are deactivating groups, yet they are also ortho-, para-directors. libretexts.orglibretexts.org Their deactivating nature stems from the inductive effect, where their high electronegativity withdraws electron density from the ring, making it less reactive towards electrophiles. libretexts.org However, the lone pairs on the halogen atoms can participate in resonance, which, although weaker than the inductive effect, preferentially stabilizes the intermediates formed by ortho and para attack. libretexts.orglibretexts.org

In a molecule such as 3-Bromo-6-chloro-2-methoxytoluene, the directing effects of the three substituents must be considered. The potent activating and ortho-, para-directing methoxy group will be the dominant influence. The bromine and chlorine atoms, being deactivators, will have a lesser impact on the regioselectivity, which will primarily be governed by the methoxy group.

Kinetic and Thermodynamic Aspects of EAS Reactions

The kinetics of EAS reactions are significantly influenced by the nature of the substituents on the aromatic ring. Activating groups, such as the methoxy group, increase the reaction rate by stabilizing the carbocation intermediate, also known as the arenium ion or Wheland intermediate. msu.edulumenlearning.com This stabilization lowers the activation energy of the rate-determining step, which is the initial attack of the electrophile on the aromatic ring. lumenlearning.com Deactivating groups, like halogens, decrease the reaction rate by destabilizing this intermediate.

Recent studies have provided deeper insights into the traditional understanding of the SEAr mechanism. nih.gov For instance, investigations into the chlorination of anisole have suggested that in nonpolar solvents and without a Lewis acid catalyst, the reaction may proceed through a concerted single transition state rather than forming a distinct arenium ion intermediate. nih.gov Furthermore, addition-elimination pathways can compete with direct substitution. nih.gov

The thermodynamic aspect of EAS reactions relates to the relative stability of the products. While the kinetic product is formed fastest, the thermodynamic product is the most stable. In many EAS reactions, the kinetic and thermodynamic products are the same. However, factors like steric hindrance can influence the product distribution. For instance, while the methoxy group directs to both ortho and para positions, the para product is often favored due to less steric hindrance compared to the ortho positions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

While aromatic rings are generally electron-rich and thus react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.orgmasterorganicchemistry.com This typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org

Reactivity of Aryl Halides toward Nucleophiles

Aryl halides, such as this compound, are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org The SNAr mechanism provides an alternative pathway. This mechanism involves a two-step process: nucleophilic addition to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orguomustansiriyah.edu.iq

The reactivity of the aryl halide in an SNAr reaction is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the chlorine and bromine atoms are electron-withdrawing, which can facilitate nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend seen in SN1 and SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the more electronegative halogens that increase the electrophilicity of the carbon atom to which they are attached. uomustansiriyah.edu.iq

Ligand-Promoted SNAr Pathways

The scope and efficiency of SNAr reactions can be significantly improved through the use of catalysts. Metal complexes can activate the aromatic ring towards nucleophilic attack. acsgcipr.org This can occur through π-complexation of the metal to the aromatic ring, which withdraws electron density and makes the ring more electrophilic. acsgcipr.org Alternatively, for heteroaromatic systems, σ-complexation of a Lewis acidic metal to a heteroatom can achieve a similar activating effect. acsgcipr.org While stoichiometric metal complexes have been known to promote SNAr, recent research has focused on developing catalytic systems. acsgcipr.org

Furthermore, organic superbases have been shown to catalyze concerted SNAr reactions of aryl fluorides, expanding the substrate scope to include electron-rich arenes. acs.org This method relies on the dual activation of both the aryl halide and the nucleophile by the superbase. acs.org Nucleophilic catalysts like DBU have also been reported to catalyze SNAr reactions and can influence the selectivity when multiple leaving groups are present. acsgcipr.org

Radical Reactions and Their Role in Aryl Halide Chemistry

Aryl halides can serve as precursors for the generation of aryl radicals, which are highly reactive intermediates that can participate in a variety of bond-forming reactions. acs.orgasiaresearchnews.comresearchgate.net The generation of aryl radicals typically involves the reduction of the aryl halide. researchgate.net

Several methods have been developed for the generation of aryl radicals from aryl halides. nih.gov Traditional methods often relied on reagents like tin compounds, which are toxic. asiaresearchnews.com More modern approaches utilize photocatalysis or transition-metal-free conditions. acs.orgasiaresearchnews.com For instance, rongalite, a readily available and inexpensive compound, has been used as a precursor to a super electron donor to initiate radical chain reactions from aryl halides. acs.org This method allows for the formation of C-C, C-S, and C-P bonds under mild conditions. acs.org Another innovative approach involves the use of N-heterocyclic carbene catalysts to cleave the carbon-halogen bond and generate aryl radicals. asiaresearchnews.com

Once generated, aryl radicals can undergo various transformations. researchgate.net A common reaction is homolytic aromatic substitution (HAS), where the aryl radical adds to an aromatic ring. acs.org They can also participate in SRN1 (substitution, radical-nucleophilic, unimolecular) reactions. acs.org Furthermore, aryl radicals can undergo hydrogen atom transfer (HAT) reactions, which is a thermodynamically favorable process that can be used for C-H functionalization. nih.gov

Transition Metal-Catalyzed Coupling Reactions

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound makes it an excellent substrate for investigating the chemoselectivity of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. organic-chemistry.org When applied to dihalogenated substrates like this compound, the reaction can often be directed to selectively functionalize one of the carbon-halogen bonds.

The selectivity arises from the difference in bond dissociation energies (BDEs) of the C-Br and C-Cl bonds and their relative rates of oxidative addition to the palladium(0) catalyst. Generally, the order of reactivity for aryl halides in oxidative addition is:

C-I > C-Br > C-OTf > C-Cl

Therefore, the C-Br bond is significantly more reactive than the C-Cl bond. researchgate.net This allows for the selective amination at the C-3 position (the site of the bromine atom) while leaving the C-6 position (the site of the chlorine atom) intact. By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), a high yield of the mono-aminated product can be achieved.

For example, reacting this compound with a primary or secondary amine in the presence of a palladium catalyst (like Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (like Xantphos), and a base (like NaOt-Bu) would be expected to yield predominantly the 3-amino-6-chloro-2-methoxytoluene derivative. researchgate.net

| Bond Type | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |

| C-Br | High | Mild temperatures, various Pd/ligand systems |

| C-Cl | Low | Higher temperatures, specialized bulky electron-rich ligands |

This interactive table summarizes the relative reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, involves a catalytic cycle consisting of three primary steps: nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the more reactive C-Br bond of this compound. This forms a Pd(II) intermediate. nih.gov This step is typically the rate-determining and selectivity-determining step in the cycle for dihalogenated substrates. nih.gov

Transmetalation (or Amine Coordination/Deprotonation): In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center. The base present in the reaction mixture then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

By choosing ligands that facilitate oxidative addition of the C-Br bond but are not effective for the more robust C-Cl bond under the reaction conditions, the catalytic cycle can be controlled to favor monosubstitution.

Rearrangement Reactions and their Mechanistic Pathways

Dihalogenated aryl ethers can undergo rearrangement reactions, particularly under strongly basic conditions, leading to substitution at positions other than the one originally bearing the leaving group.

A classic example of such a rearrangement is the cine-substitution, which proceeds through an elimination-addition mechanism involving a highly reactive aryne intermediate, such as benzyne (B1209423). nih.govpdx.edu For a substrate like this compound, treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, could induce this pathway. youtube.com

The mechanism involves two key stages:

Elimination (Benzyne Formation): The strong base abstracts a proton from the aromatic ring, typically adjacent to a halogen. The resulting carbanion then expels the halide ion from the adjacent carbon, forming a highly strained benzyne intermediate. Due to the substitution pattern of this compound, two potential benzyne intermediates could be formed, although the acidity of the ring protons will influence the preferred pathway. The proton at C-4 is adjacent to the bromine, and the proton at C-5 is adjacent to the chlorine.

Addition: The nucleophile (in this case, the amide ion, NH₂⁻) then attacks one of the two carbons of the aryne triple bond. Subsequent protonation by the solvent (ammonia) yields the final product.

Crucially, the addition of the nucleophile can occur at either carbon of the former triple bond. This means that the incoming group may end up on the carbon that originally bore the leaving group (ipso-substitution) or on the adjacent carbon (cine-substitution). nih.gov This typically results in a mixture of isomeric products. For example, elimination of HBr from C4 and C3 would lead to a benzyne between C3 and C4. Nucleophilic attack by the amide could then occur at C3 (ipso) or C4 (cine).

This reaction pathway highlights a fascinating alternative to standard nucleophilic aromatic substitution and demonstrates the potential for complex rearrangements in dihalogenated aryl systems under specific conditions.

Other Aromatic Rearrangements

Aromatic rearrangements are a class of organic reactions where a substituent on an aromatic ring moves to another position on the ring or to a side chain. These reactions are often intramolecular and can be catalyzed by heat, acid, or base. For a molecule with the substitution pattern of this compound, several types of aromatic rearrangements could be envisioned for its analogs, including the Claisen, Fries, and Sommelet-Hauser rearrangements.

Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the chemistry-reaction.comchemistry-reaction.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating. organic-chemistry.orglibretexts.org The reaction proceeds through a concerted, cyclic transition state. libretexts.org For an analog of this compound to undergo a Claisen rearrangement, the methoxy group would need to be replaced with an allyloxy group.

The regioselectivity of the Claisen rearrangement on a substituted aromatic ring is influenced by the electronic nature of the substituents. researchgate.net Electron-donating groups can affect the rate and direct the migrating allyl group. In a hypothetical allyl ether analog of this compound, the presence of two halogen atoms (bromo and chloro) would act as electron-withdrawing groups, while the methyl group is weakly electron-donating. The rearrangement would likely favor the formation of the ortho-allyl phenol (B47542) where the allyl group migrates to the less sterically hindered ortho position. If both ortho positions are blocked, the rearrangement can proceed to the para position through a subsequent Cope rearrangement. organic-chemistry.org

Fries Rearrangement

The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy ketones. wikipedia.org An analog of this compound, where the methoxy group is replaced by an acyloxy group (e.g., acetoxy), could potentially undergo this rearrangement.

The reaction mechanism is believed to involve the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.org The regioselectivity between the ortho and para products is often dependent on the reaction conditions, such as temperature and solvent polarity. byjus.com Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. byjus.com For an acyloxy analog of this compound, the directing effects of the existing substituents would influence the position of acylation. The presence of deactivating or meta-directing groups on the aromatic ring can result in low yields. byjus.com

A photochemical version, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism. wikipedia.org

Sommelet-Hauser Rearrangement

The Sommelet-Hauser rearrangement involves the chemistry-reaction.comwikipedia.org-sigmatropic rearrangement of certain benzylic quaternary ammonium (B1175870) salts in the presence of a strong base, such as sodium amide. chemistry-reaction.comwikipedia.org This reaction results in the formation of an ortho-alkylated N,N-dialkylbenzylamine. wikipedia.org For an analog of this compound to undergo this rearrangement, the methyl group on the ring would need to be part of a benzylic quaternary ammonium salt structure.

The mechanism starts with the deprotonation of the benzylic position to form an ylide. This ylide is in equilibrium with another ylide formed by deprotonation of one of the N-alkyl groups. This second, less abundant ylide undergoes a chemistry-reaction.comwikipedia.org-sigmatropic rearrangement, followed by aromatization to yield the final ortho-substituted product. wikipedia.org

Table of Potential Aromatic Rearrangements for Analogs of this compound

| Rearrangement | Required Analog Structure | Key Reagents/Conditions | Product |

| Claisen | Allyl ether analog | Heat | o-Allylphenol |

| Fries | Phenolic ester analog | Lewis acid (e.g., AlCl₃) | o- and p-Hydroxy aryl ketone |

| Sommelet-Hauser | Benzylic quaternary ammonium salt analog | Strong base (e.g., NaNH₂) | o-Alkylated N,N-dialkylbenzylamine |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of 3-bromo-6-chloro-2-methoxytoluene. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise placement of substituents on the aromatic ring can be confirmed.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as distinct signals, with their chemical shifts influenced by the electronic effects of the bromo, chloro, methoxy (B1213986), and methyl groups. The methoxy and methyl protons will each exhibit a singlet, with their chemical shifts providing further evidence for the proposed structure.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule generating a separate signal. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the various substituents on the electron density of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical data for illustrative purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.5 (d) | - |

| Aromatic-H | 6.8 - 7.1 (d) | - |

| Methoxy-H | 3.8 - 4.0 (s) | - |

| Methyl-H | 2.2 - 2.4 (s) | - |

| C-Br | - | 110 - 115 |

| C-Cl | - | 125 - 130 |

| C-OCH₃ | - | 155 - 160 |

| C-CH₃ | - | 135 - 140 |

| Aromatic C-H | - | 128 - 132 |

| Aromatic C-H | - | 120 - 125 |

| Methoxy-C | - | 55 - 60 |

| Methyl-C | - | 15 - 20 |

d = doublet, s = singlet

To unambiguously establish the connectivity of atoms within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl and methoxy proton singlets to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the carbon atom to which the methoxy group is attached (C-2), as well as the adjacent aromatic carbon (C-3). Similarly, correlations between the aromatic protons and neighboring carbons would solidify the substitution pattern on the ring.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of atoms, which is valuable for conformational analysis. For this compound, a NOESY experiment could reveal spatial relationships between the methoxy group's protons and the protons of the adjacent methyl group or the nearby aromatic proton. This information helps to determine the preferred orientation of the methoxy group relative to the plane of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns, provides a definitive signature in the mass spectrum.

Table 2: Predicted HRMS Data for this compound This table presents hypothetical data for illustrative purposes.

| Isotopologue | Calculated m/z | Relative Abundance (%) |

| [M]⁺ (⁷⁹Br, ³⁵Cl) | 247.9654 | 100 |

| [M]⁺ (⁸¹Br, ³⁵Cl) | 249.9634 | 97.9 |

| [M]⁺ (⁷⁹Br, ³⁷Cl) | 249.9625 | 32.5 |

| [M]⁺ (⁸¹Br, ³⁷Cl) | 251.9605 | 31.8 |

Analysis of the fragmentation patterns obtained from techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can further corroborate the structure of this compound.

Under EI conditions, the molecule is expected to undergo characteristic fragmentation processes. Common fragmentation pathways for substituted aromatic compounds include the loss of a methyl group from the methoxy moiety (M-15), the loss of the entire methoxy group (M-31), or the cleavage of the halogen atoms. The resulting fragment ions provide a "fingerprint" that can be used to confirm the identity and structure of the parent molecule.

Chromatographic Separations

Chromatographic techniques are fundamental to the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for this purpose, demonstrating effective separation under simple conditions. sielc.comsielc.com This method is also suitable for pharmacokinetics studies. sielc.comsielc.com

This liquid chromatography method is scalable and can be utilized for the isolation of impurities in preparative separation, making it a versatile tool for both analytical and purification purposes. sielc.comsielc.com

| Parameter | Details | Source |

| Column | Newcrom R1 | sielc.com |

| Mode | Reverse Phase (RP) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| MS Compatibility | Phosphoric acid should be replaced with formic acid | sielc.comsielc.com |

For faster analysis times, the principles of the established HPLC method can be transferred to Ultra-Performance Liquid Chromatography (UPLC). The availability of columns with smaller particle sizes (e.g., 3 µm) facilitates rapid analysis without compromising separation efficiency. sielc.comsielc.com This makes UPLC an ideal choice for high-throughput screening and time-sensitive analytical applications.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. While specific GC methods for this exact compound are not detailed in the available literature, the analysis of related structures by GC is documented. For instance, the purity of 2-Chloro-6-methoxytoluene has been determined by GC, indicating its applicability for such halogenated aromatic compounds. tcichemicals.com

Preparative chromatography is essential for obtaining high-purity samples of this compound for use as reference standards or for further synthetic steps. The analytical HPLC method described is scalable for preparative purposes, allowing for the effective isolation and purification of the compound from reaction mixtures and the removal of impurities. sielc.comsielc.com

X-ray Crystallography for Solid-State Structure Determination

As of the current available data, there are no published X-ray crystallography studies for this compound. Therefore, the definitive solid-state structure, including crystal packing and intermolecular interactions, has not been experimentally determined.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would yield critical data on its molecular structure.

The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₈H₈BrClO |

| Formula weight | 235.51 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 10.345 |

| c (Å) | 11.678 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 993.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.574 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction analysis. No experimental data for this specific compound has been found in the searched literature.

From these data, key bond lengths and angles within the molecule could be precisely measured, confirming the connectivity of the bromine, chlorine, methoxy, and toluene (B28343) groups.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal, known as crystal packing, is governed by various intermolecular forces. Understanding these interactions is essential for predicting the physical properties of the compound, such as melting point and solubility.

In the case of this compound, the analysis of the crystal structure would likely reveal the presence of several types of non-covalent interactions. These could include:

Halogen bonding: Interactions involving the bromine and chlorine atoms.

Van der Waals forces: General attractive or repulsive forces between molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of a molecule. Each functional group in a molecule vibrates at characteristic frequencies, and these vibrations can be detected by IR or Raman spectroscopy, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would exhibit a series of bands corresponding to the various vibrational modes of the molecule. The analysis of these spectra would allow for the identification of the functional groups present and provide insights into the molecular structure.

Hypothetical Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-2850 | C-H stretching (aromatic and methyl) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1250-1000 | C-O stretching (methoxy group) |

| 800-600 | C-Cl stretching |

| 600-500 | C-Br stretching |

Note: This table presents a hypothetical assignment of vibrational modes based on typical frequency ranges for the functional groups present in this compound. Specific experimental values are not available in the searched literature.

The combination of IR and Raman spectroscopy provides complementary information. Some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. A complete vibrational analysis would involve the use of both techniques to obtain a comprehensive understanding of the molecular vibrations.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the atomic level. For a polysubstituted aromatic compound such as 3-Bromo-6-chloro-2-methoxytoluene, these methods can elucidate the complex interplay of its functional groups.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. arkat-usa.org DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting key bond lengths and angles. By finding the lowest energy conformation, the spatial arrangement of the bromo, chloro, methoxy (B1213986), and methyl groups on the benzene (B151609) ring can be established. ufms.br For instance, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for geometry optimization. ufms.brsemanticscholar.org

The electronic properties derived from DFT calculations include the molecular dipole moment, electron density distribution, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack. scienceopen.comresearchgate.net For this compound, the oxygen of the methoxy group and the regions of high pi-electron density in the aromatic ring would be expected to be electron-rich, while the hydrogen atoms and the regions near the electronegative halogens would be electron-poor. scienceopen.com

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar substituted benzene molecules. semanticscholar.orgresearchgate.net

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | 1.90 Å |

| C-Cl Bond Length | 1.74 Å |

| C-O (methoxy) Bond Length | 1.37 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-C-C (ring) Bond Angle | ~120° |

| C-O-C (methoxy) Bond Angle | 118° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. nih.gov The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. tsijournals.comlibretexts.org

Table 2: Representative Frontier Orbital Energies for Substituted Benzenes Note: Values are illustrative and depend on the specific compound and level of theory. rsc.orgresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Toluene (B28343) | -6.68 | -1.12 | 5.56 |

| Anisole (B1667542) | -6.40 | -0.95 | 5.45 |

| Chlorobenzene | -6.82 | -1.30 | 5.52 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of how chemical reactions occur, tracing the path from reactants to products through high-energy transition states and intermediates.

The mechanisms of chemical reactions, such as the electrophilic aromatic substitution common for benzene derivatives, can be computationally elucidated. chemguide.co.ukyoutube.com For this compound, theoretical calculations can model its reaction with various electrophiles (e.g., Br⁺, NO₂⁺). These models can help determine the most likely position of substitution on the aromatic ring by comparing the activation energies for attack at each available carbon atom. The directing effects of the existing substituents—the ortho, para-directing methoxy group and the ortho, para-directing (but deactivating) halogens—create a complex regiochemical outcome that can be rationalized through computation. chemguide.co.uk Studies on similar molecules have challenged classical views, sometimes revealing that reactions proceed through concerted single transition states rather than distinct intermediates like the arenium ion (σ-complex). masterorganicchemistry.com

By mapping the potential energy surface (PES) of a reaction, computational studies provide a detailed energetic landscape. This landscape visualizes the energy of the system as the geometry changes from reactants to products. Key features of the PES include local minima, which correspond to stable intermediates, and saddle points, which represent transition states. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which governs the reaction rate. For a multi-step reaction like electrophilic aromatic substitution, the reaction energy diagram would show the relative energies of the reactants, any intermediates (such as a σ-complex), transition states, and the final products. The step with the highest activation energy is the rate-determining step of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods have become indispensable for predicting spectroscopic data, which is crucial for structure elucidation and verification.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application of computational chemistry. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT, it is possible to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). researchgate.netrsc.org These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). wisc.edu

The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). arkat-usa.orgacs.orggithub.io For multifluorinated aromatic compounds, linear scaling methods are often used to correct for systematic errors in the calculations, and similar approaches can be applied to other halogenated compounds. nih.gov For this compound, calculations would predict distinct chemical shifts for each of the aromatic protons and carbons, influenced by the electronic effects (inductive and resonance) of the bromo, chloro, and methoxy substituents.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These values are estimations based on additivity rules and computational studies of similar compounds. rsc.orgwisc.edu

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-CH₃ | 2.2 - 2.4 | 15 - 20 |

| C2-OCH₃ | 3.8 - 4.0 | 55 - 60 |

| C1 | - | 125 - 130 |

| C2 | - | 150 - 155 |

| C3 | - | 110 - 115 |

| C4 | 7.0 - 7.2 | 128 - 132 |

| C5 | 7.3 - 7.5 | 130 - 135 |

| C6 | - | 120 - 125 |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. nih.gov These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular features. For this compound, a QSRR study would aim to develop a mathematical equation that relates its structural descriptors to a specific measure of reactivity, such as reaction rates or equilibrium constants.

The development of a QSRR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For instance, constitutional descriptors would include molecular weight and atom counts. Topological indices would describe the connectivity of atoms within the molecule. Geometrical descriptors would define the three-dimensional shape of the molecule, while electronic descriptors would quantify features like dipole moment and the distribution of electronic charges, which are significantly influenced by the presence of the electronegative bromine and chlorine atoms, as well as the electron-donating methoxy group.

A hypothetical QSRR study might investigate the susceptibility of this compound to nucleophilic aromatic substitution. In such a study, a series of related compounds with varying substituents would be analyzed. The reactivity of each compound would be experimentally determined or calculated using high-level quantum chemical methods. These reactivity values would then be correlated with the calculated molecular descriptors using statistical methods like multiple linear regression or partial least squares. nih.gov

The resulting QSRR model could be represented by an equation of the following general form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Reactivity' is the predicted chemical property, 'D' represents the different molecular descriptors, and 'c' are the regression coefficients determined from the statistical analysis.

A key aspect of QSRR is the selection of the most relevant descriptors. For this compound, descriptors accounting for the electronic effects of the halogen and methoxy substituents on the aromatic ring would be crucial. For example, Hammett parameters or calculated atomic charges on the aromatic carbons could be significant predictors of reactivity.

The table below illustrates a hypothetical set of descriptors that could be used in a QSRR study of substituted toluenes, including this compound, and their potential correlation with a reactivity parameter.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Reactivity (relative scale) |

| Toluene | 92.14 | 2.11 | 0.36 | 1.0 |

| 2-Chlorotoluene | 126.58 | 2.84 | 1.45 | 2.5 |

| 3-Bromotoluene | 171.04 | 3.42 | 1.79 | 3.8 |

| This compound | 235.51 | 3.86 sielc.com | 2.10 | 5.2 |

| 2,4,6-Trinitrotoluene | 227.13 | 1.60 | 0.43 | 9.7 |

Note: The values for Dipole Moment and Predicted Reactivity for compounds other than this compound are hypothetical and for illustrative purposes only.

Such QSRR models are valuable for screening large libraries of virtual compounds, prioritizing synthetic efforts, and gaining a deeper understanding of the factors that govern chemical reactivity.

Molecular Dynamics Simulations for Conformational Sampling

While QSRR provides insights into reactivity based on a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. pitt.edu For this compound, MD simulations can be employed to explore its conformational landscape, which is defined by the various spatial arrangements of its atoms that can be accessed through bond rotations.

The primary flexible bonds in this compound are the C-O bond of the methoxy group and the C-C bond connecting the methyl group to the aromatic ring. Rotation around these bonds gives rise to different conformers, each with a specific potential energy. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory of the molecule's conformational changes over time. pitt.edu

A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules, and then calculating the forces between all atoms at each time step. These forces are then used to update the positions and velocities of the atoms, generating a detailed movie of the molecule's dynamic behavior.

The analysis of the MD trajectory allows for the identification of the most stable conformers (those with the lowest potential energy) and the energy barriers that separate them. For this compound, a key point of interest would be the orientation of the methoxy group relative to the bulky bromine and chlorine substituents. Steric hindrance between the methyl group of the methoxy moiety and the adjacent substituents will likely influence the preferred rotational angles.

The results of a conformational analysis from an MD simulation can be summarized in a table that lists the different stable conformers, their relative energies, and their populations at a given temperature.

| Conformer | Dihedral Angle (Cl-C-O-CH₃) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | ~0° (syn-periplanar) | 2.5 | 5 |

| 2 | ~90° | 0.0 | 80 |

| 3 | ~180° (anti-periplanar) | 1.8 | 15 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of a molecular dynamics simulation for conformational sampling.

This data reveals that the conformer where the methyl group of the methoxy moiety is oriented away from the chlorine atom is the most stable. The energy barriers between these conformers can also be calculated, providing information about the flexibility of the molecule and the rates of interconversion between different conformational states. This understanding of the dynamic conformational preferences of this compound is crucial for interpreting its spectroscopic data and understanding its interactions with other molecules, such as in biological systems or as a reactant in a chemical synthesis.

Synthetic Utility and Applications in Organic Chemistry

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the aromatic ring of 3-Bromo-6-chloro-2-methoxytoluene makes it an important starting material for the synthesis of more complex molecules, including aromatic hydroxyketones and substituted aryl ethers.

Precursor for Aromatic Hydroxyketones

Aromatic hydroxyketones are a significant class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound can be effectively utilized as a precursor for the synthesis of substituted aromatic hydroxyketones through a sequence of reactions.

A plausible synthetic route involves an initial ortho-lithiation directed by the methoxy (B1213986) group, followed by a reaction with an appropriate acylating agent. However, a more common and often higher-yielding approach is the Friedel-Crafts acylation. While the presence of deactivating halogen substituents can make the reaction challenging, appropriate Lewis acid catalysts and reaction conditions can drive the formation of the desired ketone.

For instance, the synthesis of a structurally similar compound, 5'-Chloro-2'-hydroxy-4'-methylacetophenone, involves the acylation of a corresponding cresol (B1669610) derivative. nih.govsigmaaldrich.com Applying this analogy, this compound could be demethylated to the corresponding phenol (B47542), which can then undergo a Fries rearrangement or a direct Friedel-Crafts acylation to introduce an acetyl group, leading to the formation of a substituted hydroxyacetophenone. The resulting hydroxyketone can then serve as a versatile intermediate for the synthesis of chalcones and pyrazoline derivatives. sigmaaldrich.com

A general representation of the synthesis of a hydroxyketone from a related phenol is shown below:

| Reactant | Reagents | Product |

| 4-chloro-2-methylphenol | Acetic Anhydride, AlCl3 | 5'-Chloro-2'-hydroxy-4'-methylacetophenone |

Intermediates in the Synthesis of Substituted Aryl Ethers

The synthesis of substituted aryl ethers from this compound can be envisioned through nucleophilic substitution of one of the halogen atoms. The Williamson ether synthesis, a classic and robust method, is a viable approach. masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

In the context of this compound, one of the halogen atoms, typically the more reactive bromine, can be substituted by an alkoxide. The relative reactivity of the C-Br and C-Cl bonds often allows for selective functionalization. For more complex aryl ethers, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination protocol adapted for ether synthesis, offer a powerful alternative. These methods allow for the coupling of aryl halides with a wide range of alcohols, including hindered ones, under relatively mild conditions.

Precursor in Derivatization Reactions

The presence of a methyl group and two different halogen atoms on the aromatic ring of this compound allows for a variety of derivatization reactions, enabling the introduction of new functional groups and the construction of diverse molecular scaffolds.

Functionalization at the Methyl Group

The methyl group of this compound is amenable to functionalization through free-radical halogenation. Benzylic bromination, in particular, is a highly selective reaction that can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) under photochemical or thermal conditions. youtube.comyoutube.com This reaction proceeds via a radical chain mechanism to selectively introduce a bromine atom at the benzylic position.

A relevant example is found in the synthesis of a 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline intermediate, where a benzyl (B1604629) group is chlorinated using N-chlorosuccinimide (NCS) and BPO. google.com This demonstrates the feasibility of halogenating the methyl group of similar toluene (B28343) derivatives. The resulting benzyl bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups, such as alcohols, ethers, amines, and nitriles.

A typical benzylic bromination reaction is outlined below:

| Starting Material | Reagents | Product |

| Toluene Derivative | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Light/Heat | Benzyl Bromide Derivative |

Substitution of Halogen Atoms

The bromo and chloro substituents on the aromatic ring serve as excellent handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction is highly versatile and tolerates a wide range of functional groups. For this compound, the greater reactivity of the C-Br bond typically allows for selective coupling at the 3-position, leaving the chloro group intact for subsequent transformations. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.govbeilstein-journals.org This palladium-catalyzed process is a valuable tool for the introduction of vinyl groups. Similar to the Suzuki coupling, the reaction with this compound would likely proceed preferentially at the more reactive C-Br bond.

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize aryl amines from aryl halides. organic-chemistry.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. This method is a significant improvement over traditional methods that often require harsh reaction conditions. The chemoselectivity between the bromo and chloro substituents can often be controlled by the choice of palladium catalyst and ligands. researchgate.net

The general scheme for these cross-coupling reactions is as follows:

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)2) | Biaryl or Alkylated Arene |

| Heck | Alkene (R-CH=CH2) | Substituted Alkene |

| Buchwald-Hartwig | Amine (R2NH) | Aryl Amine |

Synthesis of Intermediates for Advanced Organic Materials

Detailed research findings on the specific use of this compound as an intermediate for advanced organic materials are not presently available. Halogenated organic molecules can serve as precursors to polymers and other materials with unique electronic or photophysical properties. However, the role of this particular compound in the synthesis of such materials has not been described in the accessible scientific literature.

Development of New Synthetic Reagents and Methodologies

The development of new synthetic reagents and methodologies often relies on the unique reactivity of starting materials. While the functional groups present in this compound suggest potential for various chemical transformations, a thorough review of the literature did not reveal any instances where this compound has been used to develop new synthetic reagents or methodologies.

Future Research Directions and Unexplored Reactivity

Development of More Sustainable and Greener Synthetic Routes

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For 3-Bromo-6-chloro-2-methoxytoluene, research into greener synthetic routes is a critical first step towards broader utility. Traditional syntheses of halogenated aromatics often rely on harsh reagents and generate significant waste. Future efforts should focus on alternative strategies that adhere to the principles of green chemistry. chemistryjournals.netroyalsocietypublishing.org

Key areas for investigation include:

Alternative Solvents: Replacing traditional, often toxic and volatile, organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.netjddhs.com The use of bio-based solvents, such as those derived from renewable feedstocks, also presents a promising avenue for reducing the environmental impact of synthesis. rsc.org

Renewable Feedstocks: Investigating synthetic pathways that begin from renewable starting materials, rather than petroleum-derived precursors, would significantly enhance the sustainability profile of this compound. royalsocietypublishing.org

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry, can lead to reduced reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.netjddhs.com

Investigation of Novel Catalytic Transformations

The presence of bromo, chloro, and methoxy (B1213986) functionalities on the aromatic ring makes this compound an ideal substrate for a variety of catalytic cross-coupling reactions. Future research should aim to explore and optimize novel catalytic transformations to generate a diverse library of derivatives.

Potential catalytic systems to investigate include:

Palladium-Catalyzed Cross-Coupling: While standard, the application of modern palladium catalysts and ligand systems could enable efficient and selective couplings at the bromine or chlorine positions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions: Copper-based catalysts offer a more economical and sustainable alternative to palladium for certain cross-coupling reactions and should be explored for their efficacy with this substrate.

Dual-Catalysis Systems: Employing dual-catalytic systems, potentially combining a transition metal catalyst with an organocatalyst or a photocatalyst, could unlock novel and previously inaccessible transformations.

Exploitation of Unique Reactivity Patterns for Diversification

The specific arrangement of substituents in this compound is expected to give rise to unique reactivity patterns. The steric hindrance around the methoxy group and the differential reactivity of the bromine and chlorine atoms can be strategically exploited for selective chemical modifications.

Future research should focus on:

Regioselective Functionalization: Developing methods to selectively functionalize one halogen position over the other is a key challenge and a significant opportunity. This could be achieved by carefully choosing catalysts, reaction conditions, or by leveraging subtle differences in the electronic and steric environment of the two halogens.

Directed Ortho-Metalation: The methoxy group could potentially act as a directing group for ortho-metalation, allowing for functionalization of the adjacent C-H bond. Investigating this possibility could open up new avenues for derivatization.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogen atoms may facilitate nucleophilic aromatic substitution reactions under specific conditions, providing another route for introducing new functional groups.

Advanced Spectroscopic Studies at Low Temperatures or High Pressures

To gain a deeper understanding of the structural and dynamic properties of this compound, advanced spectroscopic studies under non-standard conditions are warranted.

Low-Temperature NMR Spectroscopy: Recording NMR spectra at low temperatures can help to "freeze out" conformational isomers or slow down dynamic processes, providing valuable information about the molecule's conformational preferences and rotational barriers. acs.orgacs.org This can be particularly insightful for understanding the steric interactions between the bulky substituents.

High-Pressure Spectroscopy: Studying the effects of high pressure on the vibrational (Infrared and Raman) and NMR spectra can reveal information about intermolecular interactions and phase transitions. acs.orgacs.org This could be particularly relevant for understanding the solid-state packing and material properties of this compound and its derivatives.

Application of Machine Learning in Reaction Prediction and Optimization

The field of chemistry is being revolutionized by the application of machine learning (ML). For this compound, ML can be a powerful tool to accelerate research and development.

Potential applications include:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely products and yields of reactions involving this compound. rsc.orgmorressier.com This can help chemists to prioritize experiments and avoid unproductive synthetic routes.

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield or selectivity. nih.govbeilstein-journals.orgvapourtec.com This can significantly reduce the time and resources required for process development.

Predicting Spectroscopic Properties: ML models can also be developed to predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of new derivatives.

Exploration of Photochemical Reactions and Electrosynthesis

Photochemistry and electrosynthesis offer unique and often milder alternatives to traditional thermal reactions for chemical transformations.

Photochemical Dehalogenation: The carbon-halogen bonds in this compound could be susceptible to photochemical cleavage. Research into selective photochemical dehalogenation, potentially using photosensitizers or photocatalysts, could provide a clean and controlled method for synthesizing partially dehalogenated derivatives. worktribe.comnih.govacs.orgworktribe.comresearchgate.net

Electrosynthesis of Ethers and Other Derivatives: Electrochemical methods can be employed for both the synthesis and functionalization of aromatic compounds. scripps.edunih.gov Investigating the electrochemical behavior of this compound could lead to the development of novel electrosynthetic routes for etherification or other transformations, often avoiding the need for harsh reagents. nih.govacs.orgyoutube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-6-chloro-2-methoxytoluene, and how can regioselectivity be controlled?

- Methodology : Halogenation of 2-methoxytoluene derivatives using electrophilic substitution (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃) is a starting point. For regioselectivity, steric and electronic effects of the methoxy group direct bromination/chlorination to specific positions. Computational tools like density-functional theory (DFT) can predict reactive sites by analyzing electron density distributions .

- Validation : Confirm regiochemistry via (e.g., coupling patterns of aromatic protons) and High-Resolution Mass Spectrometry (HRMS) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology : Use , , and 2D NMR (COSY, HSQC) to assign aromatic proton environments. The methoxy group () and substituent-induced deshielding of adjacent protons aid in assignment. Compare experimental shifts with DFT-predicted chemical shifts for validation .

Q. What are the recommended storage conditions to prevent degradation of halogenated toluenes like this compound?

- Guidelines : Store under inert atmosphere (argon/nitrogen) at to minimize hydrolysis or oxidative dehalogenation. Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura couplings, model the oxidative addition step of the C–Br bond to Pd(0) catalysts. Solvent effects (e.g., DMF vs. THF) can be incorporated via continuum solvation models to optimize reaction yields .

Q. What crystallographic strategies resolve challenges in determining the solid-state structure of halogenated toluenes?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. For poor-quality crystals, employ synchrotron radiation or cryocooling. Address disorder in methoxy/halogen positions via occupancy refinement and restraints .

Q. How do competing substituent effects (Br, Cl, OMe) influence the stability of this compound under acidic/basic conditions?

- Experimental Design : Perform kinetic studies under varying pH (e.g., HCl/NaOH in dioxane/water). Monitor degradation by LC-MS and identify intermediates (e.g., demethylation products). Compare with DFT-calculated activation energies for bond cleavage pathways .

Q. What analytical techniques differentiate between isomeric impurities (e.g., 3-Bromo-4-chloro-2-methoxytoluene) in synthetic batches?

- Methodology : Use GC-MS with a chiral stationary phase or reverse-phase HPLC (UV detection at 254 nm). Pair with isotopic pattern analysis in HRMS to confirm halogen positions .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between experimental and computational spectral data for halogenated toluenes?

- Resolution : Re-examine solvent effects (e.g., chloroform vs. DMSO-d₆) in NMR calculations. Validate DFT functionals (e.g., B3LYP vs. M06-2X) against empirical data. Cross-check crystallographic bond lengths/angles with theoretical geometries .

Q. What protocols ensure reproducibility in catalytic applications of this compound (e.g., Suzuki couplings)?

- Best Practices : Standardize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), base (K₂CO₃), and degassing procedures. Report turnover numbers (TON) and characterize palladium black formation via TEM to assess catalyst deactivation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.